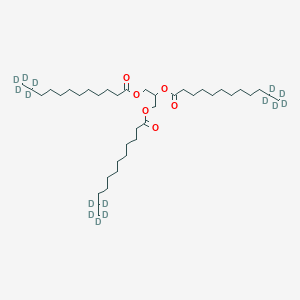
Glyceryl tri(dodecanoate-11,11,12,12,12-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl tri(dodecanoate-11,11,12,12,12-d5): is a synthetic compound that belongs to the class of glycerides. It is a triester formed from glycerol and deuterated dodecanoic acid (also known as lauric acid). The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(dodecanoate-11,11,12,12,12-d5) typically involves the esterification of glycerol with deuterated dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of glyceryl tri(dodecanoate-11,11,12,12,12-d5) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
化学反応の分析
Types of Reactions: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated dodecanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and deuterated dodecanoic acid.
Transesterification: New esters and glycerol.
Oxidation: Oxidized derivatives of glyceryl tri(dodecanoate-11,11,12,12,12-d5).
科学的研究の応用
Glyceryl tri(dodecanoate-11,11,12,12,12-d5) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Investigated for its potential use in drug delivery systems and as a model compound for studying lipid metabolism.
Industrial Applications: Utilized in the development of deuterated compounds for various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of glyceryl tri(dodecanoate-11,11,12,12,12-d5) is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows researchers to track the compound’s metabolic pathways and interactions within biological systems. The compound’s ester bonds can be hydrolyzed by enzymes such as lipases, releasing glycerol and deuterated dodecanoic acid, which can then be further metabolized.
類似化合物との比較
Glyceryl tri(dodecanoate):
Glyceryl tri(oleate): A triester formed from glycerol and oleic acid, used in similar applications but with different fatty acid composition.
Glyceryl tri(stearate): A triester formed from glycerol and stearic acid, used in various industrial and research applications.
Uniqueness: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) is unique due to its deuterium labeling, which makes it particularly valuable in analytical and metabolic studies. The presence of deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and NMR spectroscopy, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C39H74O6 |
|---|---|
分子量 |
654.1 g/mol |
IUPAC名 |
2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
InChIキー |
VMPHSYLJUKZBJJ-NLBPYYKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


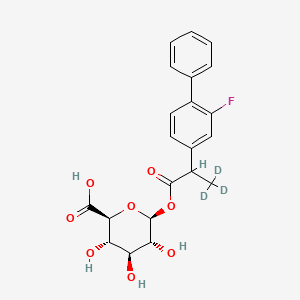


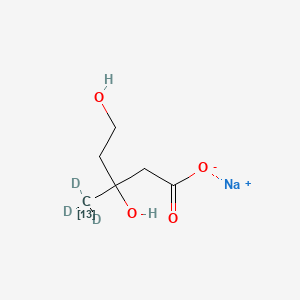
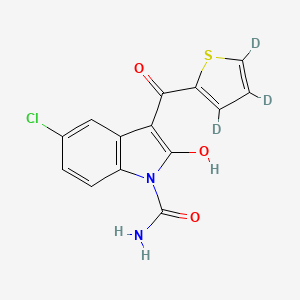
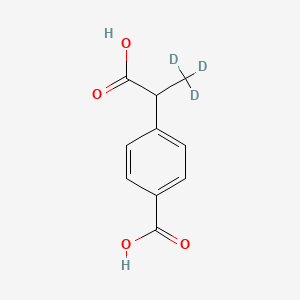

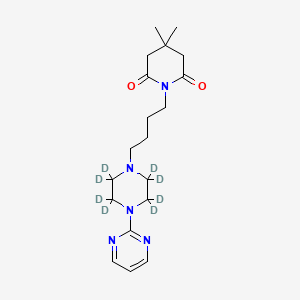
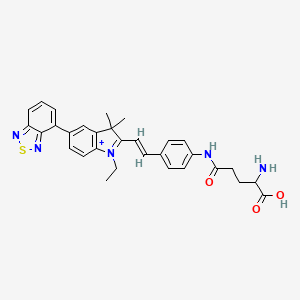
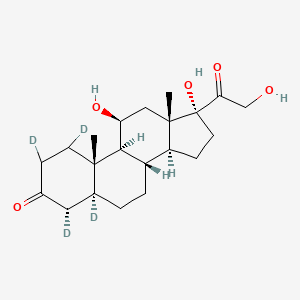
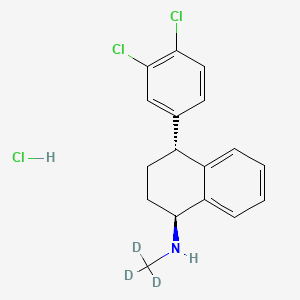
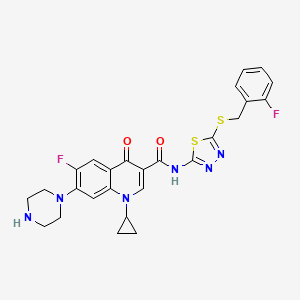
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

